2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE
Overview
Description
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an imidazole ring through a propyl chain, and an additional dimethylpropanoyl group attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Attachment of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where a halogenated propyl-imidazole derivative reacts with the benzamide core.
Introduction of the Dimethylpropanoyl Group: The final step involves the acylation of the benzamide nitrogen with 2,2-dimethylpropanoic anhydride or chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The imidazole ring and benzamide core can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The benzamide core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-1,3-THIAZOL-4-YLACETIC ACID: Shares the dimethylpropanoyl group but has a thiazole ring instead of an imidazole ring.
N-(3-(4-(3-(DIISOBUTYLAMINO)PROPYL)PIPERAZIN-1-YL)PROPYL)-1H-BENZO[D]IMIDAZOL-2-AMINE DISULPHATE SALT: Contains a benzimidazole core and a piperazine ring, used for treating progressive supranuclear palsy.
Uniqueness
The uniqueness of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an imidazole ring and a benzamide core allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)17(24)21-15-8-5-4-7-14(15)16(23)20-9-6-11-22-12-10-19-13-22/h4-5,7-8,10,12-13H,6,9,11H2,1-3H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKZQSMTQYTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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